molecular formula C18H19N3O4 B2559360 N-(2,4-dimethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1009720-05-1

N-(2,4-dimethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2559360
CAS RN: 1009720-05-1
M. Wt: 341.367
InChI Key: FUSKAZBAVSVZKV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as DOQA, is a synthetic compound that has gained attention for its potential use in scientific research. DOQA is a member of the quinoxaline family of compounds and has been found to possess various biochemical and physiological effects.

Scientific Research Applications

Facile Synthesis of Complex Compounds

  • A study by King (2007) discussed a high-yielding cyclisation process involving a similar compound, leading to the synthesis of complex organic structures like (±)-crispine A (King, 2007).

Antitumor Activity

  • Research by Al-Suwaidan et al. (2016) demonstrated that certain quinoxalinone analogues, structurally related to the compound , exhibited broad-spectrum antitumor activity. This highlights its potential in cancer research and therapy (Al-Suwaidan et al., 2016).

Synthesis of Erythrinane Derivatives

  • A 2003 study explored the oxidative radical cyclization of similar compounds, which is significant in the synthesis of erythrinane derivatives, compounds that have various pharmacological applications (Chikaoka et al., 2003).

Synthesis of Novel Acetamide Derivatives

  • The creation of novel acetamide derivatives, as described in the study by Karmakar et al. (2007), emphasizes the compound’s role in developing new chemical entities with potential applications in various fields, including material science (Karmakar et al., 2007).

Analgesic and Anti-Inflammatory Activities

  • Yusov et al. (2019) reported on the synthesis of enaminoamides related to the compound in focus and evaluated their analgesic and anti-inflammatory effects, showing potential for medical applications (Yusov et al., 2019).

Anticonvulsant Agents

  • A study by Ibrahim et al. (2013) on quinoxalin-1(2H)-yl acetamides suggests their potential as anticonvulsant agents, underlining the compound’s relevance in neurological disorder treatments (Ibrahim et al., 2013).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-11-7-8-14(16(9-11)25-2)20-17(22)10-15-18(23)21-13-6-4-3-5-12(13)19-15/h3-9,15,19H,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSKAZBAVSVZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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